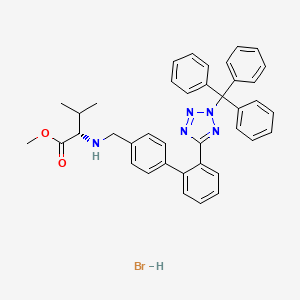
Methyl (S)-3-methyl-2-((2'-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural properties and potential therapeutic benefits.
Preparation Methods
The synthesis of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves several steps:
Starting Materials: The synthesis begins with 2-cyano biphenyl, which undergoes a series of reactions including hydroxymethylation, cyclization, protection, and substitution.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production: For large-scale production, the process is optimized to minimize costs, enhance solvent recovery, and reduce environmental impact.
Chemical Reactions Analysis
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl and tetrazole moieties.
Scientific Research Applications
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Methyl (S)-3-methyl-2-((2’-(1-triphenylmethyltetrazol-5-yl)-biphenyl-4-yl-methyl) amino) butanoate hydrobromide can be compared with similar compounds:
Properties
Molecular Formula |
C39H38BrN5O2 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
methyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrobromide |
InChI |
InChI=1S/C39H37N5O2.BrH/c1-28(2)36(38(45)46-3)40-27-29-23-25-30(26-24-29)34-21-13-14-22-35(34)37-41-43-44(42-37)39(31-15-7-4-8-16-31,32-17-9-5-10-18-32)33-19-11-6-12-20-33;/h4-26,28,36,40H,27H2,1-3H3;1H/t36-;/m0./s1 |
InChI Key |
FMOYZVSJRZCALS-KGLWNCEWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















